Lipophilicity Comparison: 4-Methyl Substitution Elevates LogP Relative to Unsubstituted Boc-Nipecotic Acid
The 4-methyl substituent on the target compound measurably increases lipophilicity compared to the unsubstituted Boc-nipecotic acid scaffold. The target compound exhibits a computed XLogP3-AA of 1.6 [1] and an experimentally estimated LogP of 1.902 [2]. In contrast, Boc-nipecotic acid (CAS 84358-12-3) has a reported LogP ranging from 1.09 to 1.656 across data sources . This difference of ΔLogP ≈ +0.25 to +0.8 log units indicates enhanced membrane partitioning for the 4-methyl derivative, a parameter that directly influences passive permeability, CNS penetration potential, and non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (PubChem); LogP = 1.902 (Molbase/Chemsrc) |
| Comparator Or Baseline | Boc-nipecotic acid (CAS 84358-12-3): LogP = 1.09 (Chemsrc) to 1.656 (ChemicalBook) |
| Quantified Difference | ΔLogP ≈ +0.25 to +0.8 log units higher for target compound |
| Conditions | Computed (XLogP3 algorithm) and predicted (ACD/Labs or similar fragment-based) values from authoritative databases |
Why This Matters
Higher LogP translates to increased passive membrane permeability, which is a critical selection criterion for CNS-targeted probe molecules and prodrug design programs where sufficient brain exposure must be achieved.
- [1] PubChem CID 45043157: XLogP3-AA = 1.6. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] Molbase: 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, CAS 1009376-52-6; LogP 1.902, PSA 66.84. View Source
